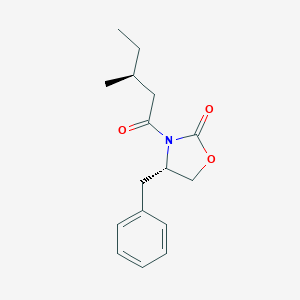

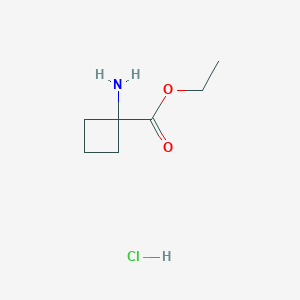

meso-Chlorin e(6) monoethylene diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

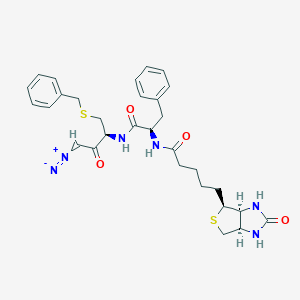

Meso-Chlorin e(6) monoethylene diamine is a photosensitizer that has been widely used in photodynamic therapy (PDT) for the treatment of various cancers. It is a synthetic compound that is derived from chlorophyll, which is a natural photosensitizer found in plants. Meso-Chlorin e(6) monoethylene diamine has been extensively studied for its potential in cancer treatment due to its ability to generate reactive oxygen species (ROS) upon exposure to light.

Wirkmechanismus

Meso-Chlorin e(6) monoethylene diamine works by generating ROS upon exposure to light. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. The ROS generated by meso-Chlorin e(6) monoethylene diamine can cause damage to cancer cells, leading to their destruction. In addition, meso-Chlorin e(6) monoethylene diamine can also induce apoptosis, which is a form of programmed cell death.

Biochemische Und Physiologische Effekte

Meso-Chlorin e(6) monoethylene diamine has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress, which can lead to the destruction of cancer cells. In addition, meso-Chlorin e(6) monoethylene diamine can also induce inflammation, which can help to stimulate the immune system. Meso-Chlorin e(6) monoethylene diamine has also been shown to have anti-angiogenic properties, which can help to prevent the growth of blood vessels in tumors.

Vorteile Und Einschränkungen Für Laborexperimente

Meso-Chlorin e(6) monoethylene diamine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. In addition, meso-Chlorin e(6) monoethylene diamine has a high absorption rate in the red region of the electromagnetic spectrum, which makes it an ideal photosensitizer for meso-Chlorin e(6) monoethylene diamine. However, meso-Chlorin e(6) monoethylene diamine has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to formulate for use in vivo. In addition, meso-Chlorin e(6) monoethylene diamine can also cause skin photosensitivity, which can limit its use in some patients.

Zukünftige Richtungen

There are several future directions for research on meso-Chlorin e(6) monoethylene diamine. One area of research is the development of new formulations that can improve the solubility of meso-Chlorin e(6) monoethylene diamine. Another area of research is the development of new meso-Chlorin e(6) monoethylene diamine protocols that can improve the efficacy of meso-Chlorin e(6) monoethylene diamine. In addition, there is a need for more studies on the safety of meso-Chlorin e(6) monoethylene diamine, particularly in terms of skin photosensitivity. Finally, there is a need for more studies on the potential of meso-Chlorin e(6) monoethylene diamine in the treatment of other diseases beyond cancer.

Synthesemethoden

Meso-Chlorin e(6) monoethylene diamine can be synthesized through a multistep process that involves the modification of chlorophyll. The first step involves the extraction of chlorophyll from plants, followed by the conversion of chlorophyll to chlorin e(6). Chlorin e(6) is then modified by the addition of monoethylene diamine to yield meso-Chlorin e(6) monoethylene diamine. The final product is purified using chromatography techniques to obtain a high purity compound.

Wissenschaftliche Forschungsanwendungen

Meso-Chlorin e(6) monoethylene diamine has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and skin cancer. In addition, meso-Chlorin e(6) monoethylene diamine has been used in the treatment of other diseases such as psoriasis, acne, and viral infections.

Eigenschaften

CAS-Nummer |

147740-90-7 |

|---|---|

Produktname |

meso-Chlorin e(6) monoethylene diamine |

Molekularformel |

C36H44N6O5 |

Molekulargewicht |

640.8 g/mol |

IUPAC-Name |

(17S,18S)-18-[3-(2-aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/t19-,23-/m0/s1 |

InChI-Schlüssel |

MMRWZOAXVYLIMG-CVDCTZTESA-N |

Isomerische SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |

Kanonische SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |

Synonyme |

Mce(6) Mce(6) disodium salt Mce6 cpd meso-chlorin e(6) monoethylene diamine meso-chlorin e(6) monoethylene diamine, disodium salt meso-chlorin e6 monoethylenediamine mesochlorin e6 monoethylenediamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)